molecular formula C13H11FN2O3 B2927488 2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate CAS No. 1436336-01-4

2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate

Cat. No.: B2927488
CAS No.: 1436336-01-4
M. Wt: 262.24
InChI Key: VMEYNJTWTPUVOH-UHFFFAOYSA-N
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Description

2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate is a compound that belongs to the class of fluorinated pyridines. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific application of “2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate”. In general, fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their favorable chemical and biological properties .

Safety and Hazards

Fluorinated compounds can pose safety hazards. For example, 2-Fluoropyridine is classified as a flammable liquid and vapor, and it can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The development of new and efficient methods for the preparation of fluoroorganic compounds has received increased attention in recent years . Future research may focus on improving the synthesis of fluoropyridines and exploring their potential applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate is unique due to the presence of both the 2-fluoropyridine and 2-pyridin-3-yloxyethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c14-12-8-10(3-5-16-12)13(17)19-7-6-18-11-2-1-4-15-9-11/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEYNJTWTPUVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCOC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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